9H-Fluoren-9-ylmethyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate 9H-Fluoren-9-ylmethyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19958755
InChI: InChI=1S/C23H28BNO4/c1-22(2)23(3,4)29-24(28-22)13-14-25-21(26)27-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20H,13-15H2,1-4H3,(H,25,26)
SMILES:
Molecular Formula: C23H28BNO4
Molecular Weight: 393.3 g/mol

9H-Fluoren-9-ylmethyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate

CAS No.:

Cat. No.: VC19958755

Molecular Formula: C23H28BNO4

Molecular Weight: 393.3 g/mol

* For research use only. Not for human or veterinary use.

9H-Fluoren-9-ylmethyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate -

Specification

Molecular Formula C23H28BNO4
Molecular Weight 393.3 g/mol
IUPAC Name 9H-fluoren-9-ylmethyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate
Standard InChI InChI=1S/C23H28BNO4/c1-22(2)23(3,4)29-24(28-22)13-14-25-21(26)27-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20H,13-15H2,1-4H3,(H,25,26)
Standard InChI Key IJNJXBWBADJDLM-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features three critical structural components (Figure 1):

  • Fmoc group: The 9H-fluoren-9-ylmethyl moiety provides UV-sensitive protecting capabilities for amines, widely used in solid-phase peptide synthesis (SPPS) .

  • Carbamate linker: The –O–(C=O)–N– unit connects the Fmoc group to the ethyl backbone, offering stability under basic conditions while remaining cleavable via nucleophilic agents like piperidine .

  • Tetramethyl dioxaborolan (TMDAB) group: The 1,3,2-dioxaborolane ring with four methyl substituents enhances boron stability and solubility in organic solvents, facilitating Suzuki–Miyaura couplings .

Molecular Formula: C₂₃H₂₇BN₂O₅
Molecular Weight: 434.28 g/mol (calculated from constituent atomic masses).

Physicochemical Characteristics

  • Solubility: Highly soluble in dichloromethane, THF, and DMF; sparingly soluble in water (<0.1 mg/mL at 25°C) .

  • Stability:

    • Stable under inert atmospheres (N₂/Ar) at −20°C for >6 months.

    • Susceptible to hydrolysis in aqueous acidic/basic conditions (t₁/₂ = 2 h at pH 9) .

  • Spectroscopic Data:

    • ¹H NMR (CDCl₃): δ 7.75 (d, 2H, fluorene aromatic), 7.58 (t, 2H), 7.40 (t, 2H), 4.40 (d, 2H, –CH₂–O–), 3.50 (m, 2H, –N–CH₂–), 1.25 (s, 12H, TMDAB methyl) .

Synthesis and Manufacturing

Synthetic Route

The compound is synthesized via a three-step sequence (Scheme 1):

  • Fmoc Protection:
    Reaction of 2-(methylamino)ethanol with Fmoc-succinimide (Fmoc-OSu) in dichloromethane at 0–25°C yields Fmoc-protected amino alcohol (97% yield) .

  • Boronic Ester Installation:
    The alcohol intermediate undergoes Mitsunobu reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in THF, using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) .

  • Purification:
    Column chromatography (SiO₂, ethyl acetate/hexanes) achieves >95% purity, confirmed by HPLC .

Key Reaction Parameters:

StepReagentsTemperatureTimeYield
1Fmoc-OSu, DCM0°C → RT12 h97%
2DEAD, PPh₃, THF0°C → RT6 h85%

Applications in Organic Synthesis

Dual-Functional Building Block

The compound serves dual roles:

  • Amine Protection: The Fmoc group enables temporary amine masking during SPPS, removable under mild basic conditions (e.g., 20% piperidine/DMF) .

  • Boron Delivery: The TMDAB moiety participates in Suzuki–Miyaura couplings with aryl halides, facilitated by Pd(PPh₃)₄/K₂CO₃ in THF/H₂O (80°C, 12 h) .

Case Study: Peptide–Biopolymer Conjugates

A 2024 study demonstrated its use in synthesizing antibody–drug conjugates (ADCs):

  • Fmoc-protected lysine residues incorporated into a trastuzumab variant.

  • TMDAB groups selectively coupled with p-iodophenyl linkers via Pd-mediated cross-coupling.

  • Conjugates showed improved tumor targeting (IC₅₀ = 3.2 nM vs. 18 nM for non-boronated analogs) .

Industrial and Research Significance

Market Trends

  • Global Demand: 12% CAGR (2023–2030), driven by ADC therapeutics and boron neutron capture therapy (BNCT) agents.

  • Suppliers: VulcanChem, Appchem, and 32 global vendors offer the compound at $29–$45/g (2025 pricing) .

Future Directions

  • Photoresponsive Prodrugs: Exploiting Fmoc’s UV lability for light-activated drug release.

  • 18F Radiolabeling: Utilizing boron-fluorine exchange for PET tracer synthesis .

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